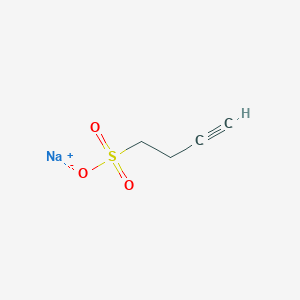
Sodium but-3-yne-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium but-3-yne-1-sulfonate is an organosulfur compound with the molecular formula C4H5NaO3S. It is a sodium salt of but-3-yne-1-sulfonic acid and is known for its applications in various chemical reactions and industrial processes. This compound is particularly valued for its ability to introduce sulfonate groups into organic molecules, making it a versatile reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: Sodium but-3-yne-1-sulfonate can be synthesized through several methods. One common approach involves the reaction of but-3-yne-1-ol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale sulfonation processes. These processes utilize advanced reactors and precise control systems to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
化学反応の分析
Types of Reactions: Sodium but-3-yne-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: Under specific conditions, it can be reduced to form sulfides or thiols.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted organic compounds with sulfonate groups.
科学的研究の応用
Sodium but-3-yne-1-sulfonate has a wide range of applications in scientific research:
Biology: It serves as a reagent in biochemical assays and studies involving sulfonation reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of sulfonate-based drugs.
Industry: It is employed in the production of detergents, surfactants, and other industrial chemicals due to its ability to enhance solubility and stability.
作用機序
The mechanism of action of sodium but-3-yne-1-sulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the alkyne moiety can undergo addition reactions. These properties make it a versatile reagent in organic synthesis, enabling the formation of a wide range of chemical products.
類似化合物との比較
Sodium methanesulfonate: Similar in structure but with a methyl group instead of an alkyne.
Sodium ethanesulfonate: Contains an ethyl group instead of an alkyne.
Sodium propanesulfonate: Features a propyl group instead of an alkyne.
Uniqueness: Sodium but-3-yne-1-sulfonate is unique due to the presence of the alkyne group, which imparts distinct reactivity compared to other sulfonates. This alkyne functionality allows for additional reactions, such as cycloadditions and polymerizations, making it a valuable compound in synthetic chemistry.
特性
分子式 |
C4H5NaO3S |
|---|---|
分子量 |
156.14 g/mol |
IUPAC名 |
sodium;but-3-yne-1-sulfonate |
InChI |
InChI=1S/C4H6O3S.Na/c1-2-3-4-8(5,6)7;/h1H,3-4H2,(H,5,6,7);/q;+1/p-1 |
InChIキー |
FSFDYTFTLGWZET-UHFFFAOYSA-M |
正規SMILES |
C#CCCS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


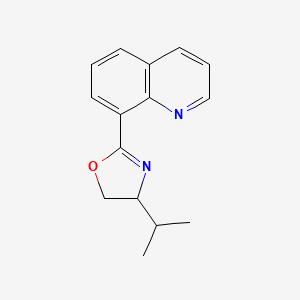
![N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide](/img/structure/B12505255.png)
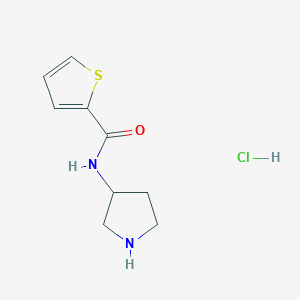
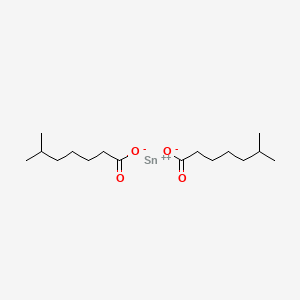
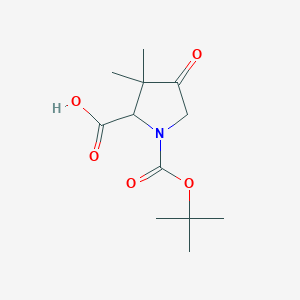
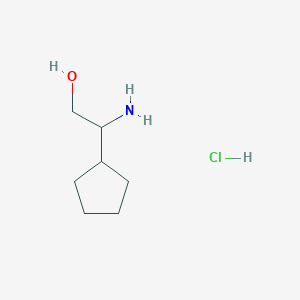
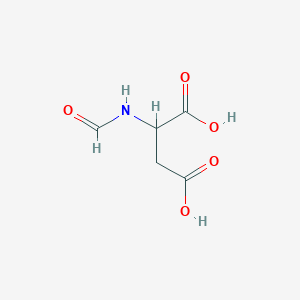

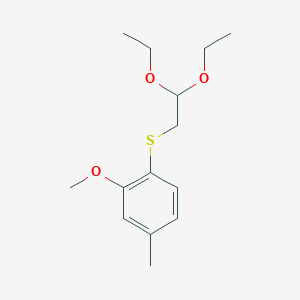
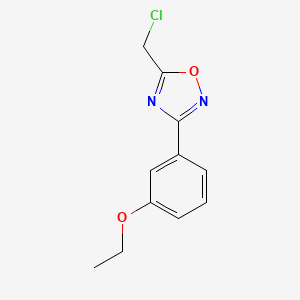
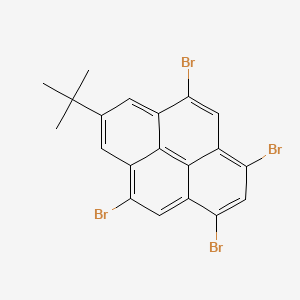
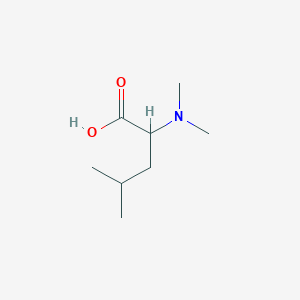
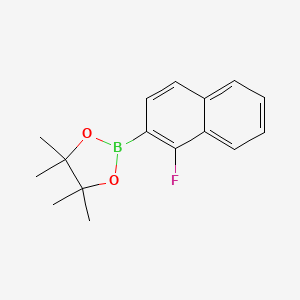
![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
